1-(2-(2,3'-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine dioxalate
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Overview
Description
1-(2-(2,3’-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine dioxalate is a complex organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a benzhydryloxy group, a piperazine ring, and a dioxalate moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,3’-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine dioxalate typically involves multiple steps. The process begins with the preparation of the benzhydryloxy intermediate, followed by its reaction with ethyl piperazine under controlled conditions. The final step involves the formation of the dioxalate salt through a reaction with oxalic acid. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same synthetic steps but is optimized for large-scale production. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2,3’-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine dioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-(2,3’-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine dioxalate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(2,3’-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine dioxalate involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(2,3’-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine hydrochloride
- 1-(2-(2,3’-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine sulfate
Uniqueness
1-(2-(2,3’-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine dioxalate is unique due to its specific dioxalate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
126517-35-9 |
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Molecular Formula |
C24H28Cl2N2O9 |
Molecular Weight |
559.4 g/mol |
IUPAC Name |
1-[2-[(2-chlorophenyl)-(3-chlorophenyl)methoxy]ethyl]-4-methylpiperazine;oxalic acid |
InChI |
InChI=1S/C20H24Cl2N2O.2C2H2O4/c1-23-9-11-24(12-10-23)13-14-25-20(16-5-4-6-17(21)15-16)18-7-2-3-8-19(18)22;2*3-1(4)2(5)6/h2-8,15,20H,9-14H2,1H3;2*(H,3,4)(H,5,6) |
InChI Key |
HLVWICNKEVWTOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCOC(C2=CC(=CC=C2)Cl)C3=CC=CC=C3Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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